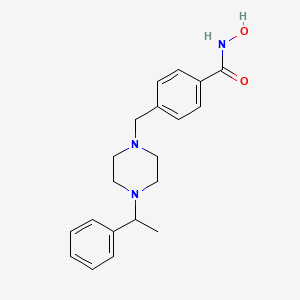

KH-259

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C20H25N3O2 |

|---|---|

Molecular Weight |

339.4 g/mol |

IUPAC Name |

N-hydroxy-4-[[4-(1-phenylethyl)piperazin-1-yl]methyl]benzamide |

InChI |

InChI=1S/C20H25N3O2/c1-16(18-5-3-2-4-6-18)23-13-11-22(12-14-23)15-17-7-9-19(10-8-17)20(24)21-25/h2-10,16,25H,11-15H2,1H3,(H,21,24) |

InChI Key |

ZHVQXJZQHWNCES-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=C1)N2CCN(CC2)CC3=CC=C(C=C3)C(=O)NO |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Corneal Repair Mechanism of KH-259: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

KH-259, the active component of which is Thymosin Beta 4 (Tβ4), is a promising therapeutic agent for corneal repair. This in-depth technical guide synthesizes the current understanding of its mechanism of action, presenting key preclinical and clinical data, detailed experimental methodologies, and a visual representation of the involved signaling pathways. Tβ4 is a naturally occurring 43-amino acid peptide that plays a crucial role in tissue regeneration and wound healing. Its multifaceted mechanism in the cornea involves promoting cell migration, modulating inflammation, and inhibiting apoptosis, thereby accelerating the healing of epithelial defects and restoring corneal integrity.

Core Mechanisms of Action

The therapeutic effects of this compound in corneal repair stem from the diverse cellular functions of its active component, Thymosin Beta 4. These can be broadly categorized into three key areas: promotion of cell migration, anti-inflammatory effects, and anti-apoptotic activity.

Promotion of Epithelial Cell Migration

A critical step in corneal wound healing is the rapid migration of epithelial cells to cover the defect. Tβ4 significantly enhances this process through several interconnected mechanisms:

-

Actin Cytoskeleton Remodeling: Tβ4 is a primary G-actin-sequestering protein. By binding to G-actin monomers, it maintains a pool of actin ready for polymerization, a crucial process for cell motility. This allows for rapid reorganization of the actin cytoskeleton, enabling epithelial cells to move and cover the wound bed efficiently.[1][2]

-

Upregulation of Matrix Metalloproteinases (MMPs): Tβ4 has been shown to upregulate the expression of MMPs, such as MMP-1, MMP-2, and MMP-9, in corneal epithelial cells.[3][4] These enzymes are essential for remodeling the extracellular matrix (ECM), which allows for the migration of epithelial cells. The catalytic activity of MMPs is necessary for Tβ4 to promote epithelial cell migration.

-

Increased Laminin-5 Production: Tβ4 treatment leads to an increase in the production of laminin-5, a key component of the basement membrane.[5][6] Laminin-5 promotes cell adhesion and migration, and its upregulation by Tβ4 likely contributes to the enhanced re-epithelialization observed in preclinical models.

Anti-inflammatory Effects

Excessive inflammation can impede corneal healing and lead to scarring. Tβ4 exhibits potent anti-inflammatory properties by:

-

Inhibition of the NF-κB Pathway: Tβ4 has been demonstrated to suppress the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory cytokines and chemokines.[7][8][9][10] By inhibiting the nuclear translocation of the p65 subunit of NF-κB in response to inflammatory stimuli like TNF-α, Tβ4 downregulates the inflammatory cascade.

-

Reduction of Pro-inflammatory Mediators: Treatment with Tβ4 leads to a decrease in the levels of several pro-inflammatory cytokines and chemokines in the cornea, including IL-1β, TNF-α, and macrophage inflammatory protein-2 (MIP-2).[11] This reduction in inflammatory mediators helps to create a more favorable environment for wound healing.

Anti-apoptotic Activity

Protecting corneal cells from apoptosis (programmed cell death) is crucial for maintaining corneal integrity. Tβ4 exerts a cytoprotective effect through:

-

Activation of the Akt Signaling Pathway: Tβ4 has been shown to activate the survival kinase Akt. The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival and inhibits apoptosis. By activating this pathway, Tβ4 helps to protect corneal epithelial cells from apoptotic stimuli.

-

Inhibition of Caspase Activity: Studies have indicated that Tβ4 can inhibit the activity of caspases, which are key executioner enzymes in the apoptotic process. This inhibition of caspases contributes to the anti-apoptotic effects of Tβ4 in the cornea.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies on the efficacy of this compound (Tβ4) in corneal repair.

Table 1: Preclinical Efficacy of Thymosin Beta 4 in Corneal Wound Healing

| Parameter | Model System | Treatment | Outcome | Fold Change/Percentage Improvement | Reference |

| Cell Migration | Human Corneal Epithelial Cells (in vitro) | 37.5 µM tTB4 | Increased cell migration | ~7-fold increase vs. PBS | [8] |

| Cell Migration | Human Corneal Epithelial Cells (in vitro) | 37.5 µM TB4 | Increased cell migration | ~4-fold increase vs. PBS | [8] |

| MMP-9 mRNA Expression | Mouse Cornea (Alkali Injury) | Tβ4 | Decreased MMP-9 mRNA | 2.2-fold lower vs. untreated at day 3 | [4] |

| Pro-MMP-9 Protein Level | Mouse Cornea (Alkali Injury) | Tβ4 | Decreased Pro-MMP-9 protein | >10-fold lower vs. untreated at day 3 | [4] |

| PMN Infiltration | Mouse Cornea (Alkali Injury) | Tβ4 | Decreased PMN infiltration | Threefold decrease at day 7 | [4] |

| Tβ4 Protein Levels (Endogenous) | Young Mouse Cornea (Wound) | - | Peak Tβ4 level at 24h | 17.5 µg/ml | [12] |

| Tβ4 Protein Levels (Endogenous) | Aged Mouse Cornea (Wound) | - | Peak Tβ4 level at 24h | 5 µg/ml | [12] |

Table 2: Clinical Efficacy of RGN-259 (0.1% Tβ4 Ophthalmic Solution) in Neurotrophic Keratopathy (SEER-1 Trial)

| Endpoint | RGN-259 (n=10) | Placebo (n=8) | p-value | Reference |

| Complete Corneal Healing (4 weeks) | 60% (6/10) | 12.5% (1/8) | p = 0.0656 |

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to elucidate the mechanism of action of this compound.

In Vitro Cell Migration Assay (Transwell Assay)

-

Objective: To quantify the effect of Tβ4 on corneal epithelial cell migration.

-

Method:

-

Human telomerase-immortalized corneal epithelial (hTCEpi) cells are starved in basal media overnight.

-

Cells are then seeded in the upper chamber of a transwell insert.

-

The lower chamber contains a chemoattractant (e.g., fetal bovine serum).

-

Cells are treated with various concentrations of Tβ4 or a vehicle control (PBS).

-

After a defined incubation period, non-migrated cells on the upper surface of the membrane are removed.

-

Migrated cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.

-

The fold change in migration is calculated relative to the control group.[13]

-

NF-κB Activity Assay (ELISA-based)

-

Objective: To measure the effect of Tβ4 on NF-κB activation in corneal epithelial cells.

-

Method:

-

Human corneal epithelial cells (HCET) are stimulated with TNF-α to induce NF-κB activation.

-

Cells are co-treated with Tβ4 or a vehicle control.

-

Nuclear extracts are prepared from the cells.

-

An ELISA-based assay is used to quantify the amount of activated NF-κB (specifically the p65 subunit) in the nuclear extracts. This assay typically involves the binding of activated NF-κB to a consensus DNA sequence immobilized on a microplate.

-

The amount of bound NF-κB is then detected using a specific primary antibody against the NF-κB subunit, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a colorimetric substrate.

-

The absorbance is read on a microplate reader, and the results are expressed as relative NF-κB activity.[7]

-

In Vivo Corneal Wound Healing Model (Alkali Burn)

-

Objective: To evaluate the in vivo efficacy of Tβ4 in promoting corneal wound healing and reducing inflammation.

-

Method:

-

Anesthetized mice receive a controlled alkali burn to the cornea using a filter paper disc soaked in NaOH.

-

The eyes are immediately irrigated with saline.

-

Animals are then treated topically with a Tβ4 ophthalmic solution or a vehicle control at specified intervals.

-

Corneal epithelial defects are visualized and quantified daily using fluorescein staining.

-

At various time points, animals are euthanized, and their corneas are collected for histological analysis, protein quantification (ELISA, Western blot), and gene expression analysis (RT-PCR) to assess parameters like polymorphonuclear leukocyte (PMN) infiltration and MMP expression.[2]

-

Visualizing the Mechanism of Action

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows involved in the mechanism of action of this compound.

Caption: Signaling pathways of this compound (Tβ4) in corneal repair.

Caption: Workflow for in vitro cell migration assay.

Caption: Workflow for NF-κB activity assay.

Conclusion

This compound, through its active component Thymosin Beta 4, presents a robust and multifaceted mechanism of action for promoting corneal repair. By enhancing epithelial cell migration, mitigating inflammation, and preventing apoptosis, it addresses the key pathological processes that hinder corneal healing. The preclinical and clinical data gathered to date strongly support its therapeutic potential for a range of corneal injuries and diseases. Further research to fully elucidate the intricate molecular interactions and to optimize its clinical application will be crucial in harnessing the full regenerative capacity of this promising therapeutic agent.

References

- 1. Matrix metalloproteinase activity is necessary for thymosin beta 4 promotion of epithelial cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thymosin beta 4 promotes corneal wound healing and decreases inflammation in vivo following alkali injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thymosin-beta4 modulates corneal matrix metalloproteinase levels and polymorphonuclear cell infiltration after alkali injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. iovs.arvojournals.org [iovs.arvojournals.org]

- 5. iovs.arvojournals.org [iovs.arvojournals.org]

- 6. iovs.arvojournals.org [iovs.arvojournals.org]

- 7. Thymosin beta 4 Suppression of Corneal NFκB: A Potential Anti-Inflammatory Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. iovs.arvojournals.org [iovs.arvojournals.org]

- 9. researchgate.net [researchgate.net]

- 10. Thymosin beta 4 suppression of corneal NFkappaB: a potential anti-inflammatory pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Thymosin beta 4: A novel corneal wound healing and anti-inflammatory agent - PMC [pmc.ncbi.nlm.nih.gov]

- 12. iovs.arvojournals.org [iovs.arvojournals.org]

- 13. Engineered Tandem Thymosin Peptide Promotes Corneal Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]

RGN-259: A Technical Deep Dive into its Discovery and Development for Ocular Surface Repair

For Researchers, Scientists, and Drug Development Professionals

Introduction

RGN-259 is an investigational sterile, preservative-free ophthalmic solution with the active ingredient Thymosin Beta 4 (Tβ4), a synthetic copy of a naturally occurring 43-amino acid peptide.[1] Found in virtually all human cells and tissues, Tβ4 is a key mediator of tissue repair and regeneration.[2] RGN-259 is being developed primarily for the treatment of ophthalmic indications such as dry eye disease (DED) and neurotrophic keratitis (NK), a rare degenerative disease of the cornea.[3] This technical guide provides a comprehensive overview of the discovery and development of RGN-259, detailing its mechanism of action, preclinical and clinical findings, and the experimental protocols that have defined its therapeutic potential.

Mechanism of Action

The therapeutic effects of RGN-259 are attributed to the multifaceted biological activities of its active ingredient, Thymosin Beta 4. Tβ4's primary mechanisms of action in the context of ocular surface repair include:

-

Promotion of Cell Migration and Proliferation: Tβ4 stimulates the migration and proliferation of corneal and conjunctival epithelial cells, which is crucial for the re-epithelialization of the ocular surface following injury.[4]

-

Anti-inflammatory Properties: Tβ4 has been shown to down-regulate key inflammatory cytokines and chemokines. It can suppress the activation of the NF-κB signaling pathway, a central mediator of inflammation.[4][5]

-

Anti-Apoptotic Effects: Tβ4 protects corneal epithelial cells from apoptosis (programmed cell death) induced by various stressors, thereby promoting cell survival.[4]

-

Modulation of Matrix Metalloproteinases (MMPs): Tβ4 can regulate the expression and activity of MMPs, such as MMP-1, -2, and -9, which are crucial for extracellular matrix remodeling during wound healing.[4][6]

-

Interaction with the Actin Cytoskeleton: As a G-actin sequestering protein, Tβ4 plays a critical role in the dynamics of the actin cytoskeleton, a fundamental process for cell motility.[3]

Signaling Pathways

The diverse biological effects of Tβ4 are mediated through complex signaling pathways. Two of the well-characterized pathways in corneal epithelial cells are the NF-κB and the ERK1/2 signaling pathways.

Preclinical Development

In Vitro Studies

Scratch Wound Assay

-

Objective: To assess the ability of Tβ4 to promote the closure of a mechanical wound in a confluent monolayer of human corneal epithelial cells.

-

Methodology:

-

Human corneal epithelial cells (e.g., HCET) are cultured to confluence in multi-well plates.

-

A sterile pipette tip is used to create a linear "scratch" in the cell monolayer.

-

The cells are washed to remove debris and incubated with media containing various concentrations of Tβ4 or a vehicle control.

-

The rate of wound closure is monitored and photographed at regular intervals (e.g., 0, 12, 24, and 36 hours).[7]

-

The area of the scratch is quantified using image analysis software to determine the percentage of wound closure over time.

-

Boyden Chamber Assay

-

Objective: To quantify the chemotactic effect of Tβ4 on human corneal epithelial cells.

-

Methodology:

-

A Boyden chamber apparatus is used, which consists of two compartments separated by a microporous membrane.[8]

-

The lower compartment is filled with media containing Tβ4 as a chemoattractant.

-

Human corneal epithelial cells are seeded into the upper compartment.

-

The chamber is incubated to allow the cells to migrate through the pores of the membrane towards the chemoattractant.

-

After incubation, the non-migrated cells on the upper surface of the membrane are removed.

-

The migrated cells on the lower surface are fixed, stained, and counted under a microscope.

-

In Vivo Studies

-

Objective: To evaluate the efficacy of RGN-259 in a preclinical model of dry eye disease.

-

Methodology:

-

Animal Model: NOD.B10-H2b mice are used, which are susceptible to developing dry eye-like symptoms.[9]

-

Induction of Dry Eye: Mice are exposed to a desiccating environment (30-40% humidity) and receive daily subcutaneous injections of scopolamine hydrobromide for 10 days to induce aqueous tear deficiency.[9]

-

Treatment: Following the induction of dry eye, mice are treated topically with RGN-259, vehicle control, or other approved dry eye therapies for a specified period (e.g., 10 days).[9]

-

Outcome Measures:

-

Tear Production: Measured using phenol red-impregnated cotton threads.

-

Corneal Fluorescein Staining: The severity of corneal epithelial defects is graded using a standardized scale.

-

Conjunctival Goblet Cell Density: Histological analysis of conjunctival tissue is performed to quantify the number of mucin-producing goblet cells.

-

Inflammatory Markers: The expression of inflammatory cytokines in the cornea and lacrimal glands is assessed using immunohistochemistry or RT-PCR.

-

-

Clinical Development

RGN-259 has been evaluated in a series of clinical trials for both neurotrophic keratitis (the SEER trials) and dry eye disease (the ARISE trials).

Neurotrophic Keratitis (SEER Trials)

The development program for NK has shown promising results in promoting corneal healing.

Table 1: Summary of Key Efficacy Data from the SEER-1 Trial [3][10][11]

| Efficacy Endpoint | RGN-259 (n=10) | Placebo (n=8) | p-value |

| Complete Corneal Healing at Week 4 | 60% (6/10) | 12.5% (1/8) | 0.0656 (Fisher's exact test) |

| Mackie Classification Improvement at Day 43 | - | - | 0.0467 |

| Time to Complete Healing | Trend towards faster healing | - | 0.0829 (Kaplan-Meier) |

Dry Eye Disease (ARISE Trials)

The ARISE clinical trial program, encompassing three Phase 3 studies with over 1,600 patients, has investigated the efficacy and safety of RGN-259 for DED.[3] While the trials did not consistently meet their pre-specified primary endpoints, statistically significant improvements in various signs and symptoms were observed.[3]

Table 2: Summary of Key Efficacy Data from the ARISE-1 and ARISE-2 Trials [12][13][14]

| Trial | Efficacy Endpoint | Treatment Group(s) | Result vs. Placebo | p-value |

| ARISE-1 | Ocular Discomfort (Post-CAE, Day 28) | 0.1% RGN-259 | Significant Reduction | 0.043 |

| Ocular Discomfort (Post-CAE, Day 28) | 0.05% RGN-259 | Significant Reduction | 0.0366 | |

| Total Corneal Staining (Pre-CAE, Day 28) | 0.1% RGN-259 | Significant Reduction | 0.0274 | |

| Inferior Corneal Staining (Pre-CAE, Day 28) | 0.1% RGN-259 | Significant Reduction | 0.0062 | |

| ARISE-2 | Ocular Discomfort (Change from Baseline, Day 15) | 0.1% RGN-259 | Significant Reduction | 0.0149 |

| Corneal Fluorescein Staining (Change from Baseline, Day 29)** | 0.1% RGN-259 | Significant Reduction | 0.0254 |

* In patients with compromised tear film break-up time at baseline. ** In a patient subgroup with compromised corneal fluorescein staining and Schirmer's test at baseline.

Table 3: Summary of Key Efficacy Data from the ARISE-3 Trial

| Efficacy Endpoint | Result vs. Placebo | p-value |

| Ocular Grittiness (Week 2, Post-CAE) | Significant Improvement | 0.0046 |

| Ocular Grittiness (Week 1) | Significant Improvement | 0.0104 |

| Ocular Grittiness (Week 2) | Significant Improvement | 0.0307 |

Safety and Tolerability

Across all clinical trials, RGN-259 has demonstrated an excellent safety and tolerability profile. The most common adverse event reported was mild ocular pain upon instillation, with a similar incidence in both the RGN-259 and placebo groups. No serious adverse events related to the treatment have been reported.

Conclusion

RGN-259, a novel ophthalmic solution containing Thymosin Beta 4, has demonstrated significant potential in promoting the repair and regeneration of the ocular surface. Its multifaceted mechanism of action, targeting cell migration, inflammation, and apoptosis, provides a strong rationale for its development in treating conditions like neurotrophic keratitis and dry eye disease. While further clinical investigation is ongoing, the existing preclinical and clinical data suggest that RGN-259 could offer a valuable therapeutic option for patients with debilitating ocular surface disorders.

References

- 1. iovs.arvojournals.org [iovs.arvojournals.org]

- 2. regenerx.com [regenerx.com]

- 3. Thymosin beta 4: A novel corneal wound healing and anti-inflammatory agent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thymosin beta 4 Suppression of Corneal NFκB: A Potential Anti-Inflammatory Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. merckmillipore.com [merckmillipore.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. sec.gov [sec.gov]

- 12. accessnewswire.com [accessnewswire.com]

- 13. iovs.arvojournals.org [iovs.arvojournals.org]

- 14. RegeneRx begins patient enrolment in US for ARISE-2 trial of RGN-259 to treat dry eye syndrome - Clinical Trials Arena [clinicaltrialsarena.com]

Unveiling the Core Biological Activities of Thymosin Beta 4 in RGN-259: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

RGN-259, a sterile, preservative-free ophthalmic solution, has as its active ingredient Thymosin Beta 4 (Tβ4), a synthetic copy of a naturally occurring 43-amino acid peptide.[1][2] Tβ4 is a ubiquitous molecule in the human body, playing a crucial role in tissue repair and regeneration.[3] This technical guide delves into the core biological activities of Tβ4 within the context of RGN-259, providing a detailed overview of its mechanisms of action, associated signaling pathways, and a summary of key experimental findings and clinical data. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and ophthalmic research.

Core Biological Activities and Mechanisms of Action

Thymosin Beta 4, the active pharmaceutical ingredient in RGN-259, exhibits a range of biological activities that contribute to its therapeutic effects, particularly in the context of ocular surface disorders.[4][5] These activities primarily revolve around its ability to promote cell migration, proliferation, and cytoprotection, as well as its potent anti-inflammatory properties.[4][5]

Modulation of Actin Cytoskeleton Dynamics

A primary mechanism by which Tβ4 exerts its effects is through the regulation of actin polymerization. Tβ4 is a G-actin sequestering peptide, meaning it binds to monomeric actin (G-actin) and inhibits its polymerization into filamentous actin (F-actin). This regulation of the actin cytoskeleton is fundamental to various cellular processes, including cell motility and migration, which are essential for wound healing.

Promotion of Cell Migration and Proliferation

In vitro studies have demonstrated that Tβ4 promotes the migration and proliferation of human corneal epithelial cells (HCECs) in a dose- and time-dependent manner.[6] This enhanced cell migration is a critical step in the re-epithelialization of corneal wounds.

Anti-inflammatory Effects

Tβ4 possesses significant anti-inflammatory properties.[4] In a mouse model of dry eye, RGN-259 demonstrated anti-inflammatory effects in the lacrimal gland.[7] This reduction in inflammation is crucial for mitigating tissue damage and promoting a healing environment on the ocular surface.

Cytoprotection and Pro-Survival Effects

Beyond its effects on cell motility and inflammation, Tβ4 also exhibits cytoprotective and pro-survival activities. It has been shown to decrease apoptosis (programmed cell death), further contributing to tissue preservation and regeneration.[3]

Key Signaling Pathways

The biological activities of Tβ4 in RGN-259 are mediated by specific signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and for the development of future therapeutic strategies.

P2X7 Receptor-Mediated ERK1/2 Activation

Recent studies have shed light on a key signaling pathway initiated by Tβ4 in corneal epithelial cells. Tβ4 treatment leads to an increase in extracellular ATP levels. This extracellular ATP then acts as a ligand for the P2X7 purinergic receptor.[6] Activation of the P2X7 receptor triggers an influx of intracellular calcium (Ca2+). The rise in intracellular calcium subsequently leads to the phosphorylation and activation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[6] The ERK signaling pathway is a well-established regulator of cell proliferation, differentiation, and survival. The inhibition of the P2X7 receptor has been shown to block these Tβ4-mediated effects.[6]

Caption: P2X7 Receptor-Mediated ERK1/2 Signaling Pathway.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway, crucial for cell proliferation, growth, and differentiation, has also been implicated in the regenerative effects of Tβ4. Studies have shown that Tβ4 can upregulate the expression of β-catenin.[8][9] In the canonical Wnt pathway, the stabilization and nuclear translocation of β-catenin lead to the transcription of target genes involved in cell proliferation and tissue regeneration.

Caption: Wnt/β-catenin Signaling Pathway Activation.

Quantitative Data from In Vitro and Clinical Studies

The efficacy of RGN-259 has been evaluated in both preclinical and clinical settings. The following tables summarize key quantitative data from these studies.

Table 1: In Vitro Efficacy of Thymosin Beta 4 in Human Corneal Epithelial Cells

| Parameter | Tβ4 Concentration | Result | Reference |

| Cell Proliferation | Various concentrations | Dose-dependent increase | [6] |

| Cell Migration | Various concentrations | Dose- and time-dependent increase | [6] |

| Extracellular ATP Levels | Time-dependent | Increase observed | [6] |

| Intracellular Ca2+ Influx | Various concentrations | Dose-dependent increase | [6] |

| ERK1/2 Phosphorylation | Time-dependent | Increase observed | [6] |

Table 2: Clinical Efficacy of RGN-259 (0.1%) in Neurotrophic Keratopathy (SEER-1 Trial)

| Efficacy Endpoint | RGN-259 (n=10) | Placebo (n=8) | p-value | Reference |

| Complete Healing at Day 29 | 60% (6/10) | 12.5% (1/8) | 0.0656 (Fisher's exact test) | [4][10] |

| Complete Healing at Day 36 | 60% (6/10) | 12.5% (1/8) | - | [10] |

| Complete Healing at Day 43 | - | - | 0.0359 (Fisher's exact test) | [11] |

| Time to Complete Healing | - | - | 0.0829 (Kaplan-Meier) | [10] |

| Shift to Lower Mackie Classification or Healed at Day 29 | 90% | 25% | - | [4] |

Note: The SEER-1 trial was terminated early due to slow recruitment, which may have impacted the statistical power to detect significant differences for some endpoints.[4]

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to evaluate the biological activities of Tβ4 in RGN-259.

Cell Proliferation Assay

-

Method: Cell Counting Kit-8 (CCK-8) assay.

-

Procedure:

-

Human corneal epithelial cells (HCECs) are seeded in 96-well plates.

-

Cells are treated with various concentrations of Tβ4 or a vehicle control.

-

At specified time points, CCK-8 solution is added to each well.

-

After incubation, the absorbance is measured at 450 nm using a microplate reader.

-

Cell proliferation is calculated based on the absorbance values, which are proportional to the number of viable cells.[9]

-

Cell Migration Assay

-

Method: Gap closure or scratch assay.

-

Procedure:

-

HCECs are grown to confluence in a culture dish.

-

A "scratch" or gap is created in the cell monolayer using a sterile pipette tip.

-

The cells are washed to remove debris and then treated with Tβ4 or a vehicle control.

-

The closure of the gap is monitored and imaged at different time points.

-

The rate of cell migration is quantified by measuring the change in the gap area over time.[9]

-

Western Blot for ERK1/2 Phosphorylation

-

Method: Standard Western blotting protocol.

-

Procedure:

-

HCECs are treated with Tβ4 for various durations.

-

Cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

The relative levels of p-ERK1/2 are normalized to total ERK1/2 to determine the extent of activation.[12]

-

P2X7 Receptor Inhibition Assay

-

Method: Use of specific P2X7 receptor antagonists.

-

Procedure:

-

HCECs are pre-treated with a P2X7 receptor inhibitor (e.g., A740003 or A438079) for a specified time.

-

The cells are then stimulated with Tβ4.

-

Downstream effects, such as cell migration, intracellular calcium influx, or ERK1/2 phosphorylation, are measured using the respective assays described above.

-

A blockage or significant reduction in the Tβ4-induced effects in the presence of the inhibitor indicates the involvement of the P2X7 receptor.[13]

-

Clinical Trial Protocol for Neurotrophic Keratopathy (SEER-1)

-

Study Design: Multicenter, randomized, double-masked, placebo-controlled Phase 3 clinical trial.

-

Participants: Patients with stage 2 and stage 3 neurotrophic keratopathy.

-

Intervention: RGN-259 (0.1%) ophthalmic solution administered five times per day for 28 days.

-

Control: Placebo ophthalmic solution.

-

Primary Efficacy Endpoint: Percentage of subjects achieving complete healing of the persistent epithelial defect (PED) at Day 29, as determined by corneal fluorescein staining.

-

Secondary Endpoints: Time to complete healing, changes in Mackie classification, and assessments of ocular discomfort and symptoms.[4][10]

Conclusion

Thymosin Beta 4, the active component of RGN-259, demonstrates a multifaceted mechanism of action that is highly relevant to the treatment of ocular surface diseases. Its ability to modulate the actin cytoskeleton, promote corneal epithelial cell migration and proliferation, and exert anti-inflammatory and cytoprotective effects provides a strong rationale for its therapeutic use. The elucidation of the P2X7 receptor-mediated ERK signaling pathway offers a more detailed understanding of its molecular mechanisms. While clinical trials have shown promising trends in the healing of neurotrophic keratopathy, further larger-scale studies are needed to definitively establish its clinical efficacy. This technical guide provides a foundational understanding of the core biological activities of Tβ4 in RGN-259, which will be valuable for ongoing research and development in the field of ophthalmology.

References

- 1. benchchem.com [benchchem.com]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. ReGenTree - Pipeline [regentreellc.com]

- 4. hcplive.com [hcplive.com]

- 5. Publication of RGN-259 Phase 3 Clinical Trial Results in Patients with Neurotrophic Keratopathy - BioSpace [biospace.com]

- 6. bionews.com [bionews.com]

- 7. mdpi.com [mdpi.com]

- 8. 6-Furopyridine Hexamethylene Amiloride Is a Non-Selective P2X7 Receptor Antagonist | MDPI [mdpi.com]

- 9. Purinergic Signaling Involvement in Thymosin β4-mediated Corneal Epithelial Cell Migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 0.1% RGN-259 (Thymosin ß4) Ophthalmic Solution Promotes Healing and Improves Comfort in Neurotrophic Keratopathy Patients in a Randomized, Placebo-Controlled, Double-Masked Phase III Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 11. regenerx.com [regenerx.com]

- 12. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antagonism of the ATP-gated P2X7 receptor inhibits the proliferation of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Corneal Repair: A Technical Guide to the Early-Stage Ophthalmic Research of KH-259

For Immediate Release

This technical whitepaper provides an in-depth analysis of the early-stage research and development of KH-259, a promising therapeutic agent for ophthalmic applications, particularly in the treatment of neurotrophic keratopathy (NK) and dry eye disease (DED). This compound is a proprietary formulation of Thymosin Beta 4 (Tβ4), a naturally occurring peptide with potent regenerative and anti-inflammatory properties. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the preclinical and early clinical data, experimental methodologies, and the underlying mechanism of action of this compound.

Executive Summary

This compound, an ophthalmic formulation of Thymosin Beta 4 (Tβ4), has emerged as a significant candidate for the treatment of ocular surface disorders. Tβ4 is a 43-amino acid peptide that plays a crucial role in tissue repair and inflammation modulation.[1] Early research, including preclinical animal models and initial human clinical trials, has demonstrated its potential to accelerate corneal wound healing, reduce inflammation, and improve clinical signs and symptoms in patients with neurotrophic keratopathy and dry eye disease. The mechanism of action is multifaceted, involving the promotion of epithelial cell migration, inhibition of inflammatory pathways, and upregulation of key extracellular matrix proteins.[2][3][4]

Mechanism of Action

The therapeutic effects of this compound in the cornea are attributed to the multifaceted activities of its active ingredient, Tβ4. The primary mechanisms include:

-

Promotion of Corneal Epithelial Cell Migration: Tβ4 stimulates both chemotactic (cell movement in response to a chemical stimulus) and haptotactic (cell movement in response to a substrate-bound stimulus) migration of corneal epithelial cells, a critical step in the re-epithelialization of corneal defects.[2][5] This is partly achieved through its interaction with the actin cytoskeleton.[6]

-

Anti-inflammatory Effects: Tβ4 exerts potent anti-inflammatory effects by inhibiting the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that governs the expression of pro-inflammatory cytokines.[4][7][8] Tβ4 has been shown to interfere with the nuclear translocation of the RelA/p65 subunit of NF-κB.[7]

-

Upregulation of Laminin-332: Tβ4 has been shown to increase the expression of laminin-332, a crucial component of the epithelial basement membrane that facilitates epithelial cell adhesion and migration.[3] This action may be mediated through the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF1α).[9][10]

-

Modulation of Matrix Metalloproteinases (MMPs): Tβ4 can regulate the expression and activity of MMPs, enzymes that are essential for the remodeling of the extracellular matrix during wound healing.[2]

-

Inhibition of Apoptosis: Tβ4 has demonstrated anti-apoptotic activity, protecting corneal cells from cell death.[4]

The following diagram illustrates the proposed signaling pathways through which Tβ4 promotes corneal repair.

Preclinical Research Data

A substantial body of preclinical evidence supports the therapeutic potential of Tβ4 in ophthalmic indications. Studies in various animal models have consistently demonstrated its efficacy in promoting corneal wound healing and reducing inflammation.

In Vitro Studies

In vitro assays have been instrumental in elucidating the cellular mechanisms of Tβ4. The most common in vitro model is the corneal epithelial cell scratch assay.

Table 1: Summary of In Vitro Preclinical Data

| Assay Type | Cell Line | Key Findings | Reference |

| Scratch Wound Migration Assay | Human Corneal Epithelial Cells | Tβ4 significantly enhances the migration of corneal epithelial cells to close the wound. | [2] |

| NF-κB Activation Assay | Human Corneal Epithelial Cells | Tβ4 inhibits TNF-α-induced NF-κB activation and nuclear translocation. | [7] |

| Gene Expression Analysis | Human Corneal Epithelial Cells | Tβ4 upregulates the expression of laminin-332. | [3] |

In Vivo Studies

Animal models have been crucial in evaluating the in vivo efficacy and safety of Tβ4. The most frequently used models are the alkali burn model and the neurotrophic keratopathy model.

Table 2: Summary of In Vivo Preclinical Data

| Animal Model | Species | Key Findings | Reference |

| Corneal Alkali Burn | Rat/Mouse | Topical Tβ4 accelerates corneal re-epithelialization and reduces inflammation. | [3] |

| Heptanol Debridement | Mouse | Tβ4 promotes faster corneal healing compared to controls. | [5] |

| Dry Eye Disease Model | Mouse | Tβ4 improves corneal integrity and reduces inflammatory markers. | [8] |

| Neurotrophic Keratopathy Model | Mouse | Tβ4 promotes healing of persistent epithelial defects. | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of Tβ4.

In Vitro Corneal Epithelial Cell Scratch Assay

This assay is used to assess the effect of Tβ4 on corneal epithelial cell migration.

Protocol:

-

Cell Culture: Human corneal epithelial cells (HCECs) are cultured to confluence in appropriate media.

-

Wound Creation: A sterile pipette tip is used to create a uniform scratch in the cell monolayer.[12]

-

Treatment: The cells are then incubated with media containing Tβ4 at various concentrations or a vehicle control.

-

Image Acquisition: Images of the scratch are captured at baseline (0 hours) and at subsequent time points (e.g., 4, 8, 24 hours).

-

Data Analysis: The area of the scratch is measured at each time point, and the rate of wound closure is calculated and compared between treatment and control groups.

The following diagram outlines the workflow for the in vitro scratch assay.

Rat Corneal Alkali Burn Model

This in vivo model is used to evaluate the wound healing and anti-inflammatory properties of Tβ4 in a chemically induced corneal injury.

Protocol:

-

Anesthesia: Rats are anesthetized, and a topical anesthetic is applied to the eye.

-

Injury Induction: A filter paper disc saturated with sodium hydroxide (NaOH) solution (e.g., 1N) is applied to the central cornea for a defined period (e.g., 60 seconds).[5]

-

Rinsing: The eye is immediately and thoroughly irrigated with sterile saline.

-

Treatment: Topical ophthalmic drops containing Tβ4 or a vehicle control are administered at specified intervals.

-

Evaluation: The corneas are examined at various time points for parameters such as the size of the epithelial defect (using fluorescein staining), corneal opacity, and neovascularization.

-

Histology and Immunohistochemistry: At the end of the study, the eyes are enucleated for histological and immunohistochemical analysis to assess inflammation and tissue regeneration.

Early-Stage Clinical Research

Based on the promising preclinical data, this compound (as RGN-259) has advanced into clinical trials for neurotrophic keratopathy and dry eye disease.

Neurotrophic Keratopathy (NK)

Phase 3 clinical trials (SEER-1, SEER-2, and SEER-3) have been conducted to evaluate the safety and efficacy of RGN-259 in patients with NK.

Table 3: Summary of RGN-259 Clinical Trial Data in Neurotrophic Keratopathy

| Trial | Phase | Primary Endpoint | Key Findings | Reference |

| SEER-1 | 3 | Percentage of subjects with complete corneal healing at 4 weeks. | Showed a strong trend towards efficacy with 60% of RGN-259-treated patients achieving complete healing versus 12.5% in the placebo group (p=0.0656). | [13] |

| SEER-2 | 3 | Percentage of subjects with complete healing of the Persistent Epithelial Defect (PED) at Day 29. | Ongoing. | |

| SEER-3 | 3 | Complete corneal healing at 4 weeks. | Did not meet the primary endpoint, with a strong placebo effect observed. | [14] |

Dry Eye Disease (DED)

Clinical trials have also been conducted for DED, showing improvements in both signs and symptoms.

Table 4: Summary of RGN-259 Clinical Trial Data in Dry Eye Disease

| Trial Phase | Primary Endpoint | Key Findings | Reference |

| Phase 2 | Change in ocular discomfort and corneal fluorescein staining. | Statistically significant improvements in both signs and symptoms of dry eye disease. | [15] |

Conclusion and Future Directions

The early-stage research on this compound for ophthalmic use has provided a strong foundation for its continued development as a novel treatment for ocular surface disorders. The multifaceted mechanism of action of its active ingredient, Tβ4, which combines pro-migratory and anti-inflammatory effects, addresses the complex pathophysiology of conditions like neurotrophic keratopathy and dry eye disease. While clinical trial results have been mixed, the overall body of evidence suggests a clinically meaningful effect. Further research is warranted to optimize dosing regimens, identify patient populations most likely to respond, and further elucidate the intricate signaling pathways involved in its therapeutic action. The development of this compound represents a significant advancement in the quest for effective regenerative therapies for the cornea.

References

- 1. Corneal and Limbal Alkali Injury Induction Using a Punch-Trephine Technique in a Mouse Model [jove.com]

- 2. The actin binding site on thymosin beta4 promotes angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thymosin beta 4: A novel corneal wound healing and anti-inflammatory agent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thymosin beta4 inhibits TNF-alpha-induced NF-kappaB activation, IL-8 expression, and the sensitizing effects by its partners PINCH-1 and ILK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An Alkali-burn Injury Model of Corneal Neovascularization in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Thymosin β4 inhibits TNF-α-induced NF-κB activation, IL-8 expression, and the sensitizing effects by its partners PINCH-1 and ILK - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Progress on the Function and Application of Thymosin β4 [frontiersin.org]

- 9. HIF1 transcription factor regulates laminin-332 expression and keratinocyte migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Thymosin Beta 4: A Potential Novel Adjunct Treatment for Bacterial Keratitis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. IL-6 as a corneal wound healing mediator in an in vitro scratch assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. iovs.arvojournals.org [iovs.arvojournals.org]

- 14. researchgate.net [researchgate.net]

- 15. storage.imrpress.com [storage.imrpress.com]

Investigating the Anti-Inflammatory Potential of KH-259: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

KH-259 is a potent, selective, and central nervous system (CNS) penetrant inhibitor of histone deacetylase 6 (HDAC6).[1][2][3][4][5] While primarily investigated for its therapeutic potential in neurodegenerative diseases and depression, its mechanism of action as an HDAC6 inhibitor suggests significant, yet largely unexplored, anti-inflammatory properties. This technical guide provides an in-depth overview of the core scientific principles supporting the investigation of this compound as an anti-inflammatory agent. We will detail the known roles of HDAC6 in inflammatory pathways, summarize the characteristics of this compound, and provide relevant experimental protocols based on the foundational research of this compound. This document aims to serve as a valuable resource for researchers and drug development professionals interested in exploring the anti-inflammatory applications of this compound and other selective HDAC6 inhibitors.

Introduction: The Role of HDAC6 in Inflammation

Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic enzyme that plays a crucial role in various cellular processes by deacetylating non-histone proteins. Its substrates are key players in cellular motility, protein degradation, and signal transduction. A compelling body of evidence has established HDAC6 as a critical regulator of inflammation.[1] Inhibition of HDAC6 has been shown to modulate inflammatory responses through several mechanisms:

-

Regulation of Inflammatory Cytokines: HDAC6 inhibition has been demonstrated to downregulate the production of pro-inflammatory cytokines such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β) in various inflammatory disease models.[1] Conversely, it can also promote the production of the anti-inflammatory cytokine IL-10, although the precise effects can be cell-type and context-dependent.[1]

-

Modulation of Inflammatory Cells: HDAC6 activity influences a wide array of inflammatory cells. For instance, suppression of HDAC6 can reduce macrophage activation and promote the suppressive activity of regulatory T cells (Tregs), which are crucial for maintaining immune homeostasis.[1]

-

Interference with Key Signaling Pathways: HDAC6 is intricately linked with pro-inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway. HDAC6 can influence the activation and nuclear translocation of NF-κB, a master regulator of inflammatory gene expression.[2][3] Overexpression of HDAC6 has been shown to induce pro-inflammatory responses by regulating ROS-MAPK-NF-κB/AP-1 signaling pathways in macrophages.[3]

Given these critical roles, selective inhibition of HDAC6 presents a promising therapeutic strategy for a range of inflammatory diseases.

Compound Profile: this compound

This compound is a benzylpiperazine derivative identified as a potent and selective HDAC6 inhibitor.[1][2][3][4][5] Its key characteristics are summarized in the table below.

| Property | Value | Reference |

| Target | Histone Deacetylase 6 (HDAC6) | [1][2][3][4][5] |

| Potency (IC50) | 0.26 μM | [1][2][3][4][5] |

| Key Features | Selective, CNS-penetrant | [1][2][3][4][5] |

| Primary Research Area | Neurodegenerative diseases, Antidepressant effects | [1][2][3][4][5] |

| Chemical Class | Benzylpiperazine derivative | [6][7][8] |

Postulated Anti-Inflammatory Mechanism of Action of this compound

Based on the known functions of HDAC6, the anti-inflammatory properties of this compound are likely mediated through the following pathways:

Caption: Postulated anti-inflammatory signaling pathway of this compound.

Experimental Protocols

While specific anti-inflammatory studies on this compound are not yet publicly available, the foundational study by Hashimoto et al. provides detailed methodologies for the characterization of this compound. These protocols can be adapted to investigate its anti-inflammatory effects.

In Vitro HDAC6 Inhibition Assay

This protocol is essential to confirm the inhibitory activity of this compound on HDAC6.

Caption: Workflow for in vitro HDAC6 inhibition assay.

Methodology:

-

Reagents: Recombinant human HDAC6 enzyme, a fluorogenic substrate (e.g., Fluor de Lys®-SIRT2), and a developer solution are required.

-

Compound Preparation: Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO).

-

Assay Procedure:

-

In a 96-well plate, add the diluted this compound to the assay buffer.

-

Add the recombinant HDAC6 enzyme and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate.

-

Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

Stop the reaction and generate the fluorescent signal by adding the developer solution.

-

Incubate for a further period (e.g., 15 minutes) at room temperature.

-

-

Data Analysis: Measure the fluorescence intensity using a microplate reader. The IC50 value, representing the concentration of this compound required to inhibit 50% of the HDAC6 activity, is calculated by fitting the data to a dose-response curve.

Western Blot for Acetylated α-Tubulin

This protocol is crucial for demonstrating the target engagement of this compound in a cellular context.

Methodology:

-

Cell Culture and Treatment:

-

Culture a relevant cell line (e.g., RAW 264.7 macrophages for inflammation studies) to a suitable confluency.

-

Treat the cells with varying concentrations of this compound for a specified duration.

-

-

Protein Extraction:

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for acetylated α-tubulin. A primary antibody for total α-tubulin or a housekeeping protein (e.g., GAPDH) should be used as a loading control.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software. The level of acetylated α-tubulin is normalized to the loading control.

-

Proposed Future Directions for Investigating the Anti-Inflammatory Properties of this compound

To rigorously establish the anti-inflammatory profile of this compound, the following experimental avenues are recommended:

-

In Vitro Inflammation Models:

-

LPS-Stimulated Macrophages: Treat RAW 264.7 or primary macrophages with lipopolysaccharide (LPS) in the presence or absence of this compound. Measure the production of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and nitric oxide (NO).

-

NF-κB Reporter Assays: Utilize cell lines with an NF-κB-driven reporter gene (e.g., luciferase) to directly assess the inhibitory effect of this compound on NF-κB activation.

-

-

In Vivo Inflammation Models:

-

Acute Inflammation Models: Employ models such as LPS-induced systemic inflammation or carrageenan-induced paw edema in rodents to evaluate the in vivo efficacy of this compound in reducing acute inflammatory responses.

-

Chronic Inflammation Models: Investigate the therapeutic potential of this compound in models of chronic inflammatory diseases like collagen-induced arthritis or inflammatory bowel disease.

-

-

Mechanism of Action Studies:

-

Signaling Pathway Analysis: Perform detailed Western blot analyses to probe the effect of this compound on key signaling proteins within the NF-κB and MAPK pathways (e.g., phosphorylation of IκBα, p65, p38, JNK, ERK).

-

Gene Expression Profiling: Use techniques like RT-qPCR or RNA-sequencing to analyze the impact of this compound on the expression of a broad range of inflammatory genes.

-

Conclusion

This compound, as a selective HDAC6 inhibitor, holds significant promise as a potential anti-inflammatory agent. While its development has primarily focused on neurological disorders, the fundamental role of HDAC6 in regulating inflammatory pathways provides a strong rationale for exploring its utility in inflammatory diseases. The experimental protocols and future research directions outlined in this guide offer a framework for a comprehensive investigation into the anti-inflammatory properties of this compound. Such studies will be crucial in unlocking the full therapeutic potential of this and other next-generation HDAC6 inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

The Enigma of KH-259: Investigating a Novel Modulator of Stem Cell Dynamics in Tissue Regeneration

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The burgeoning field of regenerative medicine continually seeks novel therapeutic agents capable of orchestrating the complex symphony of cellular and molecular events that underpin tissue repair. A compound of emerging interest, designated KH-259, has been posited as a potential modulator of stem cell recruitment, a critical initial step in the regenerative cascade. This technical guide serves as a foundational resource for the scientific community, aiming to consolidate the current, albeit limited, understanding of this compound. Due to the nascent stage of research, publicly available data on this compound is scarce. This document, therefore, outlines the hypothetical framework for its investigation, detailing prospective experimental designs and potential signaling pathways that may be involved, based on established principles of stem cell biology and tissue regeneration.

Introduction: The Imperative for Stem Cell Recruitment in Tissue Repair

The innate capacity of tissues to regenerate following injury is largely dependent on the mobilization and homing of endogenous or exogenous stem and progenitor cells to the site of damage. This process, termed stem cell recruitment, is a highly regulated cascade involving a complex interplay of signaling molecules, including chemokines, cytokines, and growth factors. These molecules establish a chemotactic gradient that guides stem cells to the injured area, where they can differentiate into

Preclinical Profile of RGN-259 (Thymosin Beta-4): An In-Depth Technical Guide

Introduction

This technical guide provides a comprehensive overview of the preclinical studies of RGN-259, an ophthalmic solution containing thymosin beta-4 (Tβ4), a naturally occurring 43-amino acid peptide. Initial searches for "KH-259" did not yield specific preclinical data, suggesting a possible typographical error in the query. The available body of research strongly indicates that RGN-259, which has been investigated for various therapeutic applications, is the compound of interest. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the quantitative data, experimental methodologies, and mechanisms of action of RGN-259 as observed in various animal models.

Thymosin beta-4 is a multifunctional peptide that plays a crucial role in tissue repair and regeneration. Its therapeutic potential stems from its diverse biological activities, including the promotion of cell migration, angiogenesis, and cell survival, as well as the inhibition of inflammation, apoptosis, and infection.[1] Preclinical investigations have explored the efficacy of RGN-259 in models of dry eye disease, dermal wound healing, and cardiac injury.

Quantitative Data from Preclinical Animal Models

The following tables summarize the key quantitative findings from preclinical studies of RGN-259 in various animal models.

Table 1: Efficacy of RGN-259 in a Murine Model of Dry Eye

| Parameter | Treatment Group | Result | Fold Change vs. Vehicle | p-value | Reference |

| Tear Production | RGN-259 (2x/day) | Increased | 9.3 | <0.05 | [2] |

| RGN-259 (4x/day) | Increased | 9.1 | <0.05 | [2] | |

| Corneal Irregularity Score | RGN-259 (2x/day) | 38.2% improvement | - | <0.05 | [2] |

| RGN-259 (4x/day) | 60.3% improvement | - | <0.05 | [2] | |

| Corneal Fluorescein Staining Score | RGN-259 (2x/day) | 33.6% recovery | - | <0.05 | [2] |

| RGN-259 (4x/day) | 54.8% recovery | - | <0.05 | [2] | |

| Corneal Epithelial Detachment | RGN-259 (2x/day) | 68.8% decrease | - | <0.05 | [2][3] |

| RGN-259 (4x/day) | 93.8% decrease | - | <0.05 | [2][3] | |

| Conjunctival Goblet Cell Density | RGN-259 (2x/day) | Increased | 2.0 | <0.05 | [2] |

| RGN-259 (4x/day) | Increased | 2.4 | <0.05 | [2] | |

| Conjunctival Mucin Staining | RGN-259 (2x/day) | Increased | 2.4 | <0.05 | [2] |

| RGN-259 (4x/day) | Increased | 2.6 | <0.05 | [2] |

Table 2: Efficacy of Thymosin Beta-4 in a Murine Model of Dermal Burn Wounds

| Parameter | Treatment Group | Outcome | Reference |

| Wound Closure | Tβ4 (5 mg/kg, intradermal) | Improved | [4] |

| Granulation Tissue Formation | Tβ4 (5 mg/kg, intradermal) | Improved | [4] |

| Vascularization | Tβ4 (5 mg/kg, intradermal) | Improved | [4] |

| Receptor for Advanced Glycation End Products (RAGE) Levels | Tβ4 (5 mg/kg, intradermal) | Reduced | [4] |

Table 3: Efficacy of Thymosin Beta-4 in a Murine Model of Myocardial Infarction

| Parameter | Treatment Group | Result | p-value | Reference |

| Cardiac Rupture Incidence | Tβ4 (1.6 mg/kg/day, IP) | Reduced | <0.005 | [5] |

| Left Ventricular Dilation | Tβ4 (5-week treatment) | Ameliorated | - | [5] |

| Cardiac Function | Tβ4 (5-week treatment) | Improved | - | [5] |

| Interstitial Collagen Fraction | Tβ4 (5-week treatment) | Markedly Reduced | - | [5] |

| Capillary Density | Tβ4 (5-week treatment) | Increased | - | [5] |

| Infiltrating Inflammatory Cells | Tβ4 | Decreased | - | [5] |

| Apoptotic Myocytes | Tβ4 | Decreased | - | [5] |

| ROCK1 Protein Levels (1 day post-MI, core) | Tβ4 (150 µg, IP) | 124.52 ± 17.2 (vs. 182.37 ± 23.70 in PBS) | 0.031 | [6] |

| ROCK1 Protein Levels (3 days post-MI, remote) | Tβ4 (150 µg, IP) | 173.43 ± 11.63 (vs. 209.12 ± 15.16 in PBS) | 0.035 | [6] |

Table 4: Efficacy of Thymosin Beta-4 in a Porcine Model of Myocardial Infarction (Co-treatment with hiPSC-CMs)

| Parameter | Treatment Group | Result | p-value | Reference |

| hiPSC-CM Engraftment | Tβ4 microspheres + hiPSC-CMs | Significantly Enhanced | - | [7] |

| Total Vessel Density (Border Zone) | Tβ4 microspheres + hiPSC-CMs | Significantly Greater than MI Group | <0.001 | [7] |

| Arteriole Density (Border Zone) | Tβ4 microspheres + hiPSC-CMs | Significantly Greater than MI Group | <0.05 | [7] |

| Left Ventricular Systolic Function | Tβ4 microspheres + hiPSC-CMs | Improved | - | [7] |

| Infarct Size | Tβ4 microspheres + hiPSC-CMs | Reduced | - | [7] |

Experimental Protocols

This section details the methodologies for the key preclinical animal models cited in this guide.

Murine Model of Dry Eye

Objective: To evaluate the efficacy of RGN-259 in treating the signs of dry eye.

Animal Model: NOD.B10-H2b mice.[2][3]

Protocol:

-

Induction of Dry Eye: Mice are exposed to a controlled environment with approximately 35% humidity and receive daily subcutaneous injections of scopolamine hydrobromide for 10 days to induce desiccating stress.[2][5]

-

Treatment: Following the 10-day induction period, mice are treated for 10 days with one of the following, administered at the recommended human dosing frequencies:

-

RGN-259 (0.1% thymosin beta-4)

-

Cyclosporine A (CsA)

-

Diquafosol (DQS)

-

Lifitegrast (LFA)

-

Vehicle control[2]

-

-

Outcome Measures:

-

Tear Production: Measured to assess the impact on tear volume.

-

Corneal Irregularity: The corneal surface is imaged and scored for smoothness.[2]

-

Corneal Fluorescein Staining: The degree of corneal epithelial damage is assessed by staining with fluorescein and scoring.[2]

-

Histology: Corneal epithelial cell detachment, conjunctival goblet cell number, and mucin production are quantified using H&E and PAS staining.[2][5]

-

Immunohistochemistry: The expression of inflammatory markers and mucins in the cornea, conjunctiva, and lacrimal glands is analyzed.[2][5]

-

Murine Model of Dermal Burn Wound

Objective: To assess the effect of thymosin beta-4 on the healing of deep second-degree burns in diabetic mice.

Animal Model: db/db mice.[4]

Protocol:

-

Wound Creation: The dorsal skin of the db/db mice is exposed to 100°C water for 10 seconds to create a 10 mm diameter deep second-degree burn.[4]

-

Treatment: 5 mg/kg of thymosin beta-4 is injected intradermally near the burn wound twice a week for 2 weeks.[4]

-

Outcome Measures:

Murine Model of Myocardial Infarction

Objective: To investigate the effect of thymosin beta-4 on cardiac repair and function following a myocardial infarction.

Animal Model: C57BL/6 mice.[5][6]

Protocol:

-

Induction of Myocardial Infarction: The left anterior descending (LAD) coronary artery is permanently ligated to induce myocardial infarction.[6]

-

Treatment:

-

Osmotic Minipump: Mice are treated with either vehicle or thymosin beta-4 (1.6 mg/kg/day) administered via an intraperitoneal osmotic minipump for 7 days or 5 weeks.[5]

-

Intraperitoneal Injection: Immediately following LAD ligation, mice are injected intraperitoneally with 150 µg of thymosin beta-4 in 300 µL of PBS or PBS alone.[6]

-

-

Outcome Measures:

-

Cardiac Remodeling and Function: Assessed by echocardiography.[5]

-

Histopathology: Infiltration of inflammatory cells, capillary density, myocyte apoptosis, and interstitial collagen fraction are evaluated.[5]

-

In situ Zymography: Gelatinolytic activity is measured.[5]

-

Immunoblot Analysis: Expression of ICAM-1 and p53 is quantified.[5]

-

Western Blot: ROCK1 protein levels are measured in the core and remote areas of the heart at 1 and 3 days post-infarction.[6]

-

Signaling Pathways and Experimental Workflows

Thymosin Beta-4 Signaling in Tissue Repair

Thymosin beta-4 exerts its therapeutic effects by modulating several key signaling pathways involved in inflammation, cell survival, migration, and fibrosis. One of the primary anti-inflammatory mechanisms of Tβ4 is the suppression of the NF-κB signaling pathway.[8][9]

Caption: Tβ4 inhibits the NF-κB signaling pathway.

In addition to its anti-inflammatory effects, Tβ4 influences pathways such as PI3K/Akt and Smad, which are critical for cell survival, proliferation, and differentiation.[10]

Caption: Tβ4 pro-survival and differentiation signaling.

Experimental Workflow for a Murine Dry Eye Model

The following diagram illustrates the typical workflow for preclinical studies of RGN-259 in a murine model of dry eye.

Caption: Workflow of a preclinical dry eye study.

The preclinical data from various animal models demonstrate that RGN-259 (thymosin beta-4) has significant therapeutic potential in tissue repair and regeneration. In models of dry eye, it improves tear production and corneal integrity while reducing inflammation. In dermal wound models, it accelerates healing, and in cardiac injury models, it improves cardiac function and reduces fibrosis. The underlying mechanisms of action involve the modulation of key signaling pathways, most notably the inhibition of the pro-inflammatory NF-κB pathway. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of RGN-259 and other regenerative peptides. This comprehensive preclinical profile supports the continued clinical development of RGN-259 for various indications.

References

- 1. The regenerative peptide thymosin β4 accelerates the rate of dermal healing in preclinical animal models and in patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. iovs.arvojournals.org [iovs.arvojournals.org]

- 3. "RGN-259 (thymosin β4) improves clinically important dry eye efficacies" by Chae Eun Kim, Hynda K Kleinman et al. [hsrc.himmelfarb.gwu.edu]

- 4. Thymosin beta 4 improves dermal burn wound healing via downregulation of receptor of advanced glycation end products in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. mdpi.com [mdpi.com]

- 7. Thymosin β4 increases cardiac cell proliferation, cell engraftment, and the reparative potency of human induced-pluripotent stem cell-derived cardiomyocytes in a porcine model of acute myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Progress on the Function and Application of Thymosin β4 [frontiersin.org]

- 9. Thymosin beta 4 suppression of corneal NFkappaB: a potential anti-inflammatory pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Navigating the Pharmacokinetics of RGN-259: An In-depth Technical Guide

An initial investigation for information on "KH-259" yielded no results. Based on the available scientific literature, it is highly probable that the intended compound is RGN-259, an ophthalmic solution containing the active ingredient Thymosin Beta 4 (Tβ4). This guide will proceed under this assumption, focusing on the pharmacokinetic properties of RGN-259 and its constituent peptide, Tβ4.

This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics of RGN-259, a promising therapeutic agent for ocular surface disorders. Tailored for researchers, scientists, and drug development professionals, this document synthesizes available preclinical and clinical data, details experimental methodologies, and visualizes key pathways and processes to facilitate a deeper understanding of the absorption, distribution, metabolism, and excretion (ADME) of this novel peptide-based therapy.

Introduction to RGN-259 and Thymosin Beta 4

RGN-259 is a sterile, preservative-free ophthalmic solution with Thymosin Beta 4 (Tβ4) as its active pharmaceutical ingredient.[1][2] Tβ4 is a naturally occurring, 43-amino acid peptide that plays a crucial role in tissue repair and regeneration.[3] Its therapeutic potential stems from its multifaceted mechanism of action, which includes promoting cell migration, cytoprotection, wound healing, and exerting anti-inflammatory effects.[1][2] RGN-259 has been investigated in clinical trials for the treatment of dry eye disease and neurotrophic keratitis, an orphan disease characterized by impaired corneal innervation.[4]

Preclinical Pharmacokinetics: Biodistribution of Thymosin Beta 4

While specific pharmacokinetic studies on the ophthalmic formulation of RGN-259 are not extensively published, a key preclinical study provides valuable insights into the systemic distribution of its active ingredient, Tβ4, following intraperitoneal administration in mice.

Quantitative Biodistribution Data

The following table summarizes the concentration of synthetic Tβ4 in serum, urine, and various organs in female Swiss-Webster mice after a single intraperitoneal injection of 400 micrograms.

| Biological Matrix | Time Point | Concentration (µg/mL or µg/g wet weight) |

| Serum | 2 min - 40 min (average) | 2.34 ± 0.54 µg/mL |

| Urine | 20 min, 40 min, 2 h (average) | 59.3 ± 7.54 µg/mL |

| Brain | 40 min - 2 h | 72 µg/g |

| Heart | 40 min - 2 h | 80 µg/g |

| Liver | 40 min - 2 h | 15 µg/g (vs. 9 µg/g baseline) |

| Kidneys | 40 min - 2 h | 65 µg/g (vs. 28 µg/g baseline) |

| Peritoneal Fat | 40 min - 2 h | 47 µg/g (vs. 13 µg/g baseline) |

| Thymus | 6 h | 196 µg/g (vs. 147 µg/g baseline) |

| Muscle | 6 h | 45 µg/g (vs. 0 µg/g baseline) |

| Spleen | 2 min | 267 µg/g (vs. 161 µg/g baseline) |

| Ovaries | 40 min | 72 µg/g (vs. 62 µg/g baseline) |

| 24 h | 92 µg/g (vs. 62 µg/g baseline) | |

| Lungs | 6 h | 149 µg/g (not significantly higher than 153 µg/g baseline) |

Data sourced from a study on the biodistribution of synthetic thymosin beta 4 in mice.

Experimental Protocol: Preclinical Biodistribution Study

Animal Model: Female Swiss-Webster mice were used for the study.

Dosing: A single dose of 400 micrograms of synthetic Tβ4 was administered via intraperitoneal injection.

Sample Collection: Serum, urine, and ten major organs (brain, heart, liver, kidneys, peritoneal fat, thymus, muscle, spleen, ovaries, and lungs) were collected at various time points post-injection, ranging from 2 minutes to 24 hours.

Analytical Method: Tβ4 concentrations were quantified using a modified enzymatic immunoassay (EIA). This method allows for the specific detection and measurement of Tβ4 in biological samples.

Ocular Pharmacokinetics and Local Distribution

Specific quantitative data on the absorption, distribution, metabolism, and excretion of RGN-259 within ocular tissues following topical administration is limited in publicly available literature. However, the presence of endogenous Tβ4 in human tears suggests a potential for local activity and interaction. One study identified Tβ4 in all tested human tear samples, with concentrations ranging from 1 to 7 µg/mL.

Mechanism of Action and Signaling Pathway

The therapeutic effects of RGN-259 are attributed to the biological activities of Tβ4. A primary mechanism involves the upregulation of Actin, a crucial protein for cell motility. This action promotes the migration and proliferation of corneal epithelial cells, which is essential for wound healing. Tβ4 also contributes to the formation of new blood vessels.

Signaling Pathway of Thymosin Beta 4 in Corneal Healing.

Clinical Development and Experimental Protocols

RGN-259 has undergone several clinical trials to evaluate its safety and efficacy for ophthalmic indications. While detailed pharmacokinetic results from these trials are not publicly disclosed, the study protocols provide valuable information on the clinical application and experimental design.

Representative Clinical Trial Workflow (Phase III for Neurotrophic Keratopathy)

The following diagram illustrates a typical workflow for a Phase III clinical trial of RGN-259.

Workflow of a Phase III Clinical Trial for RGN-259.

Key Elements of a Phase III Clinical Trial Protocol for RGN-259 in Neurotrophic Keratopathy

-

Study Design: A multi-center, randomized, double-masked, placebo-controlled study.[5]

-

Patient Population: Adult patients with a diagnosis of neurotrophic keratitis.[5]

-

Intervention: RGN-259 (0.1% thymosin beta 4 ophthalmic solution) or a matching placebo.[5]

-

Dosing Regimen: Typically, one drop in the affected eye(s) multiple times a day for a specified duration (e.g., 4 weeks).[4]

-

Primary Efficacy Endpoint: The proportion of subjects with complete corneal healing at the end of the treatment period.[4]

-

Safety Assessments: Monitoring of adverse events, changes in visual acuity, slit-lamp biomicroscopy, and other relevant ocular examinations.[5]

Summary and Future Directions

The pharmacokinetic profile of RGN-259 is primarily understood through preclinical studies of its active ingredient, thymosin beta 4. These studies demonstrate systemic distribution of Tβ4 following intraperitoneal administration, with notable concentrations found in various organs. The mechanism of action, centered on the upregulation of actin and promotion of cell migration, provides a strong rationale for its therapeutic application in corneal wound healing.

A significant gap in the current knowledge is the lack of specific quantitative pharmacokinetic data for RGN-259 following topical ophthalmic administration. Future research should focus on elucidating the ADME of Tβ4 within the ocular environment to better understand its local effects and optimize dosing strategies. Such studies would be invaluable for further clinical development and regulatory assessment of this promising therapeutic agent.

References

- 1. regenerx.com [regenerx.com]

- 2. Thymosin beta 4 promotes corneal wound healing and decreases inflammation in vivo following alkali injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Progress on the Function and Application of Thymosin β4 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. regenerx.com [regenerx.com]

- 5. 0.1% RGN-259 (Thymosin ß4) Ophthalmic Solution Promotes Healing and Improves Comfort in Neurotrophic Keratopathy Patients in a Randomized, Placebo-Controlled, Double-Masked Phase III Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In-Vitro Wound Healing Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

The in-vitro wound healing assay, commonly known as the scratch assay, is a fundamental and widely utilized method to study collective cell migration. This technique is instrumental in various research areas, including developmental biology, tumor metastasis, and, most pertinently, wound healing. It provides a straightforward and cost-effective approach to quantitatively assess the effects of various compounds on cell migration.

This document provides a detailed protocol for conducting an in-vitro wound healing assay. While the user query specified "KH-259," comprehensive searches did not yield a compound with this designation directly linked to wound healing. It is possible this is a novel compound, an internal designation, or a typographical error. For instance, research has been conducted on:

-

ZNF259 (Zinc Finger Protein 259): Also known as ZPR1, this protein has been shown to promote breast cancer cell invasion and migration through the ERK/GSK3β/Snail signaling pathway.[1]

-

Heat-killed Enterococcus faecalis strain KH2: This has been demonstrated to accelerate skin wound healing by promoting re-epithelialization and granulation tissue formation, involving the Dectin-2 and CARD9 signaling pathways.[2][3][4][5][6]

Given this ambiguity, the following protocol is presented as a general guideline that can be adapted for any test compound, such as the hypothetical "this compound," to evaluate its effect on cell migration.

Experimental Protocol: In-Vitro Wound Healing (Scratch) Assay

This protocol outlines the steps for a standard scratch assay.

Materials:

-

Adherent cell line of choice (e.g., fibroblasts, keratinocytes, endothelial cells)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Multi-well culture plates (e.g., 6-well, 12-well, or 24-well)

-

Sterile p200 or p1000 pipette tips, or a specialized scratch tool

-

Test compound (e.g., this compound) at various concentrations

-

Control vehicle (e.g., DMSO, PBS)

-

Microscope with a camera for imaging

-

Image analysis software (e.g., ImageJ)

Procedure:

-

Cell Seeding:

-

Culture the selected cell line to ~80-90% confluency.

-

Trypsinize the cells and perform a cell count.

-

Seed the cells into multi-well plates at a density that will form a confluent monolayer within 24 hours. The optimal seeding density should be determined empirically for each cell line.

-

-

Creating the "Wound":

-

Once the cells have formed a confluent monolayer, gently create a "scratch" or cell-free gap in the center of each well using a sterile pipette tip or a specialized scratching tool.

-

It is crucial to be consistent with the width of the scratch across all wells.

-

After creating the scratch, gently wash the wells with PBS to remove any detached cells.

-

-

Treatment with Test Compound:

-

Prepare different concentrations of the test compound (this compound) in a serum-free or low-serum medium. The use of low-serum media is recommended to minimize cell proliferation, ensuring that wound closure is primarily due to cell migration.

-

Add the prepared media with the test compound to the respective wells. Include a vehicle control group (medium with the same concentration of the vehicle used to dissolve the test compound) and a negative control group (medium alone).

-

-

Image Acquisition:

-

Capture images of the scratch in each well at time zero (T=0) immediately after treatment.

-

It is important to have reference points on the plate to ensure that images are taken at the same position at each time point.

-

Incubate the plate at 37°C in a 5% CO2 incubator.

-

Acquire images at regular intervals (e.g., 6, 12, 24, and 48 hours) until the wound in the control group is nearly closed.

-

-

Data Analysis:

-